molecular formula C15H13N3S B7536529 (2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile

Cat. No.: B7536529
M. Wt: 267.4 g/mol
InChI Key: BHRZLQXUNCBBJD-SEYXRHQNSA-N
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Description

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile is a synthetic organic compound that features a thiazole ring, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or through the reduction of pyrrolidones.

    Formation of the Acetonitrile Moiety: The acetonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against various biological targets, such as enzymes or receptors, and its potential therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile: can be compared with other thiazole-containing compounds, such as thiazolidines, thiazoles, and thiazolines.

    Phenyl-substituted thiazoles: These compounds share the phenyl-thiazole moiety and may have similar reactivity and applications.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can be compared in terms of their chemical behavior and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique reactivity and biological activity

Properties

IUPAC Name

(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c16-9-12(13-7-4-8-17-13)15-18-14(10-19-15)11-5-2-1-3-6-11/h1-3,5-6,10,17H,4,7-8H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZLQXUNCBBJD-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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